(3-Fluoro-5-trifluoromethylpyridin-2-yl)prop-2-ynylamine
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Overview
Description
2-Pyridinamine, 3-fluoro-N-2-propyn-1-yl-5-(trifluoromethyl)- is a fluorinated pyridine derivative. This compound is of interest due to its unique structural features, which include a trifluoromethyl group and a propynyl group attached to the pyridine ring. These features impart distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 3-fluoro-N-2-propyn-1-yl-5-(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide in the presence of a base.
Alkynylation: The propynyl group is introduced through a Sonogashira coupling reaction, where a terminal alkyne reacts with a halogenated pyridine derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, 3-fluoro-N-2-propyn-1-yl-5-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: The propynyl group can participate in coupling reactions such as Sonogashira and Suzuki-Miyaura couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and copper co-catalysts in the presence of bases like triethylamine.
Major Products
Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine oxides.
Reduction: Formation of amines.
Coupling: Formation of biaryl or alkyne derivatives.
Scientific Research Applications
2-Pyridinamine, 3-fluoro-N-2-propyn-1-yl-5-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 3-fluoro-N-2-propyn-1-yl-5-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The propynyl group can interact with enzyme active sites, potentially inhibiting their function. The fluorine atom can form strong hydrogen bonds with biological targets, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridin-3-amine
- 3-Amino-2-fluoropyridine
- 5-Bromo-3-(trifluoromethyl)pyridin-2-amine
Uniqueness
2-Pyridinamine, 3-fluoro-N-2-propyn-1-yl-5-(trifluoromethyl)- is unique due to the combination of its trifluoromethyl and propynyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the propynyl group provides a site for further functionalization through coupling reactions.
Properties
CAS No. |
1227382-06-0 |
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Molecular Formula |
C9H6F4N2 |
Molecular Weight |
218.15 g/mol |
IUPAC Name |
3-fluoro-N-prop-2-ynyl-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C9H6F4N2/c1-2-3-14-8-7(10)4-6(5-15-8)9(11,12)13/h1,4-5H,3H2,(H,14,15) |
InChI Key |
YKHNOHZPZFEPSO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=C(C=C(C=N1)C(F)(F)F)F |
Origin of Product |
United States |
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